4-methoxy-1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-18-9-13(14(24-2)8-15(18)20)16(21)17-10-6-11-4-5-12(7-10)19(11)25(3,22)23/h8-12H,4-7H2,1-3H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGISFYKSWEJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Azabicyclo Derivatives
- Target Compound: The 8-azabicyclo[3.2.1]octane moiety is critical for conformational rigidity and receptor binding.
- N-(1-azabicyclo[2.2.2]octan-3-yl)-1-[4-(4-methylphenoxy)phenyl]-6-oxo-3-pyridinecarboxamide (): Smaller bicyclic system (2.2.2 vs. 3.2.1) reduces steric hindrance. Lacks a sulfonyl group, resulting in lower molecular weight (429.52 g/mol vs. ~450–500 g/mol estimated for the target compound). Exhibits moderate water solubility, suggesting the target compound’s sulfonyl group may improve hydrophilicity .
Pharmacopeial Azabicyclo Compounds ():
- (6R,7S)-7-[4-(Carbamoylcarboxymethylene)-1,3-dithietane-2-carboxamido]-7-methoxy-3-[[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid :
Pyridine and Dihydropyridine Moieties
Target Compound’s Dihydropyridine Core
- Methoxy and methyl groups at positions 4 and 1, respectively, may modulate electronic effects and steric bulk.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ():
- Contains a fused imidazo-pyridine system with nitrophenyl and phenethyl substituents.
- Higher molecular weight (51% yield, m.p. 243–245°C) compared to simpler dihydropyridines, suggesting the target compound’s bicyclic core may confer similar thermal stability .
Physicochemical Properties
Preparation Methods
Ring-Closing Metathesis (RCM)
Grubbs catalysts facilitate the cyclization of diene precursors. For example, a diene bearing a protected amine undergoes RCM to form the bicyclic structure. Subsequent deprotection yields the free amine, which can be sulfonylated.
Example Protocol :
Intramolecular Cyclization
Aziridine or epoxide intermediates can undergo acid- or base-mediated cyclization. For instance, treatment of a suitably substituted aziridine with BF₃·OEt₂ induces ring expansion to form the bicyclo[3.2.1]octane framework.
Photochemical [2+2] Cycloaddition
UV irradiation of enamines generates bicyclic structures via cycloaddition. This method offers stereochemical control but requires optimized light sources.
Introduction of the Methylsulfonyl Group
The sulfonylation of the bicyclic amine is critical. Mesylation or direct sulfonation can achieve this:
Mesylation of a Hydroxyl Intermediate
A hydroxylated azabicyclo[3.2.1]octane (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-ol) reacts with methanesulfonyl chloride (MsCl) in the presence of a base:
Procedure :
Direct Sulfonation of the Amine
Alternative routes involve treating the free amine with methylsulfonyl chloride under basic conditions. However, competing N-alkylation may require careful stoichiometry.
Construction of the Dihydropyridine Moiety
The 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid precursor can be synthesized via:
Hantzsch Dihydropyridine Synthesis
Condensation of an enamine with a β-keto ester forms the dihydropyridine ring. Subsequent oxidation introduces the 6-oxo group:
Steps :
Cyclization of β-Keto Amides
Heating a β-keto amide with acetic anhydride induces cyclization. For example:
Amide Bond Formation
Coupling the dihydropyridine-carboxylic acid with the azabicyclo sulfonamide requires activation of the carboxylic acid:
Carbodiimide-Mediated Coupling
Protocol :
Mixed Carbonate Method
Alternatively, generate the acyl chloride using thionyl chloride, followed by reaction with the amine.
Purification and Characterization
Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical data (e.g., ¹H NMR, LC-MS) confirm structure and purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| RCM + Mesylation | High stereocontrol | Costly catalysts |
| Aziridine Cyclization | Scalability | Low yields in sulfonation steps |
| Hantzsch + EDCl Coupling | Modularity | Multiple oxidation steps required |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what analytical techniques validate its purity?
- Answer : The synthesis typically involves multi-step reactions with emphasis on regioselectivity and stereochemical control. Key steps may include:
- Amide bond formation between the bicyclic amine and pyridinecarboxamide moiety under coupling agents (e.g., EDC/HOBt).
- Sulfonylation of the azabicyclo[3.2.1]octane core using methylsulfonyl chloride.
- Analytical validation relies on NMR (for structural confirmation), HPLC (purity >95%), and mass spectrometry (molecular weight verification) .
Q. How is the compound’s biological activity screened in preliminary studies?
- Answer : Initial pharmacological profiling involves:
- In vitro assays : Target-specific binding assays (e.g., receptor affinity studies using radioligands).
- Cellular models : Testing cytotoxicity, metabolic stability (e.g., hepatic microsomal assays), and membrane permeability (Caco-2/PAMPA models).
- Animal models (limited early-stage use): Acute toxicity assessments in rodents (LD50 determination) .
Q. What are the critical physicochemical properties influencing its research utility?
- Answer : Key properties include:
- LogP : ~2.5 (moderate lipophilicity, affects membrane permeability).
- Solubility : Poor aqueous solubility (enhanced via co-solvents like DMSO or cyclodextrin complexes).
- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in inert atmospheres recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity during synthesis?
- Answer : Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency.
- Temperature control : Lower temperatures (-10°C to 0°C) reduce side reactions during amide coupling.
- Catalyst selection : Palladium-based catalysts for Heck-type cyclizations (if applicable).
- Use Design of Experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry) .
Q. How can contradictions in reported biological activity data be resolved?
- Answer : Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation strategies:
- Batch-to-batch consistency : Rigorous QC via LC-MS to exclude degradation products.
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside functional assays (e.g., cAMP accumulation).
- Structure-activity relationship (SAR) studies : Compare with analogs (e.g., substituent effects on the azabicyclo core) to isolate pharmacophore contributions .
Q. What computational approaches predict target binding modes and metabolic pathways?
- Answer : Advanced methods include:
- Molecular docking : Glide/AutoDock for binding pose prediction against homology models of target proteins.
- MD simulations : Assess binding stability (RMSD/RMSF analysis over 100-ns trajectories).
- In silico metabolism : CypReact or MetaSite to identify likely Phase I/II metabolites (e.g., demethylation or sulfone oxidation) .
Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies address this?
- Answer : Stability challenges include:
- pH sensitivity : Degrades rapidly at pH <4 (stomach acid).
- Formulation solutions : Enteric coatings or lipid-based nanoemulsions for oral delivery.
- Accelerated stability studies : ICH guidelines (25°C/60% RH for 6 months) to assess shelf-life .
Methodological Notes
- Data Interpretation : Cross-validate HPLC purity data with orthogonal techniques (e.g., elemental analysis) to exclude salt or solvent artifacts.
- Biological Replicates : Use ≥3 replicates in assays to account for variability; apply ANOVA with post-hoc tests for significance .
- Structural Confirmation : Combine X-ray crystallography (if crystalline) with NOESY NMR for 3D conformation analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
